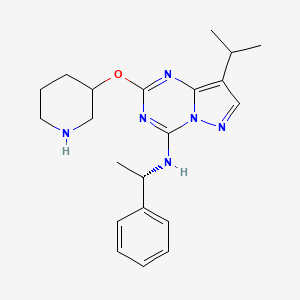

Pyrazolo-triazine derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H28N6O |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

N-[(1S)-1-phenylethyl]-2-piperidin-3-yloxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine |

InChI |

InChI=1S/C21H28N6O/c1-14(2)18-13-23-27-19(18)25-21(28-17-10-7-11-22-12-17)26-20(27)24-15(3)16-8-5-4-6-9-16/h4-6,8-9,13-15,17,22H,7,10-12H2,1-3H3,(H,24,25,26)/t15-,17?/m0/s1 |

InChI Key |

GTZAVJAMAXSTOG-MYJWUSKBSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2=NC(=NC3=C(C=NN32)C(C)C)OC4CCCNC4 |

Canonical SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)NC(C)C3=CC=CC=C3)OC4CCCNC4 |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazolo Triazine Derivatives

General Principles of Heterocyclic Ring System Construction

Heterocyclic compounds are cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) within their ring. uomus.edu.iq The construction of fused heterocyclic systems like pyrazolo-triazines is governed by principles of retrosynthetic analysis, where the target molecule is conceptually broken down into available starting materials. The pyrazole (B372694) ring itself is an electron-rich, five-membered aromatic heterocycle with two adjacent nitrogen atoms, possessing both acidic (pyrrole-like) and basic (pyridine-like) nitrogen centers. mdpi.com This dual reactivity is fundamental to its use as a scaffold. mdpi.com

The primary strategies for constructing the pyrazolo-triazine skeleton involve two main pathways:

Annelation of a triazine ring onto a pre-existing pyrazole scaffold : This is the most common approach, utilizing the reactivity of functional groups on the pyrazole ring to build the second, six-membered triazine ring. nih.govscispace.com

Annelation of a pyrazole ring onto a pre-existing triazine scaffold : This less common but equally viable route starts with a functionalized 1,2,4-triazine (B1199460), which then undergoes reactions to form the fused five-membered pyrazole ring. mdpi.comresearchgate.net

The choice of strategy depends on the desired substitution pattern and the availability of starting materials. The functionalization of the core is a key element in designing new molecules with specific properties. mdpi.com

Classical Synthetic Approaches for Pyrazolo-triazine Core

Traditional methods for synthesizing the pyrazolo-triazine ring system have been refined over decades and remain the bedrock of many synthetic routes. These approaches typically involve fundamental organic reactions tailored for heterocyclic chemistry.

Cyclization is a cornerstone of pyrazolo-triazine synthesis, involving the intramolecular formation of a new ring. A frequent strategy is the cyclization of an intermediate hydrazone, formed from a suitable precursor. researchgate.netnih.gov For instance, arylhydrazonomalononitriles can react with phenylhydrazine (B124118) to yield amidrazones, which then cyclize to form 2-aryl-5-phenylhydrazono-2,5-dihydro- mdpi.comresearchgate.netbeilstein-journals.org-triazine-6-carbonitriles. nih.gov A subsequent acid-catalyzed cyclization can then yield the final pyrazolo[3,4-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazin-7-one. nih.gov

Another key cyclization pathway involves the treatment of 5-acyl-1,2,4-triazine phenylhydrazones with an acid, such as HCl in a boiling ethanol-dioxane mixture, which promotes an intramolecular ring closure to afford the pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine scaffold in good yields. researchgate.netclockss.org Similarly, pyrazolo[3,4-d] nih.govmdpi.combeilstein-journals.orgtriazines can be formed via the cyclative cleavage of a triazene (B1217601) group from a pyrazolyltriazene precursor, which generates a diazonium intermediate that subsequently cyclizes. beilstein-journals.orgbeilstein-archives.org

Table 1: Examples of Cyclization Reactions in Pyrazolo-triazine Synthesis

| Starting Material | Reagent/Condition | Product Isomer | Reference |

|---|---|---|---|

| 3-Amino-1H-pyrazole-4-carboxamides | Nitrous Acid (Diazotization) then acidic conditions | Pyrazolo[3,4-d] nih.govmdpi.combeilstein-journals.orgtriazin-4-one | beilstein-journals.org |

| 5-Acyl-1,2,4-triazine phenylhydrazone | HCl / Refluxing ethanol-dioxane | Pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine | clockss.org |

| Arylhydrazonomalononitrile | 1. Phenylhydrazine 2. DMFDMA 3. Acetic Acid | Pyrazolo[3,4-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazin-7-one | nih.gov |

Condensation reactions are widely employed to build the pyrazolo-triazine system, often forming one of the heterocyclic rings in the process. A prevalent method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov In this reaction, the amino group of the pyrazole acts as a nucleophile, attacking a carbonyl carbon of the dicarbonyl compound, which is followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) or triazine ring. nih.gov

Alternatively, the pyrazole ring can be constructed onto a triazine core. For example, a one-pot reaction can be achieved through the condensation of 5-acyl-3-(methylsulfanyl)-1,2,4-triazine with hydrazine (B178648) hydrochloride. researchgate.netmdpi.com This process involves the initial formation of a hydrazone intermediate, which then undergoes an acid-promoted ring closure to yield the 3-methyl-5-(methylsulfanyl)-1H-pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine. mdpi.comnih.gov

Diazotization is a powerful and direct method for constructing the 1,2,3-triazine (B1214393) portion of a pyrazolo-triazine system. This reaction typically starts with an amino-substituted pyrazole, most commonly a 5-amino-1H-pyrazole-4-carbonitrile or the corresponding 4-carboxamide. beilstein-journals.orgconicet.gov.arresearchgate.net

The process involves treating the aminopyrazole with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., HCl/AcOH). conicet.gov.ar This generates an in-situ diazonium salt. The adjacent nitrile or carboxamide group then acts as an internal nucleophile, attacking the diazonium group to induce an intramolecular cyclization, which, after rearrangement and/or hydrolysis, yields the fused pyrazolo[3,4-d] nih.govmdpi.combeilstein-journals.orgtriazin-4-one ring system. conicet.gov.arresearchgate.net The yields of these reactions can be influenced by the nature of the substituent on the pyrazole nitrogen. conicet.gov.ar For instance, an electron-donating p-methoxyphenyl group at the N-1 position was found to favor the reaction and produce a high yield. conicet.gov.ar This method has also been successfully applied to the synthesis of pyrazolo[5,1-c] mdpi.comresearchgate.netbeilstein-journals.orgtriazines. sciencepublishinggroup.com

Once the pyrazolo-triazine core is assembled, nucleophilic substitution reactions are crucial for introducing a variety of functional groups, which is a key step in developing structure-activity relationships for these compounds. mdpi.com The pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine system is particularly amenable to functionalization at the C5 position via nucleophilic aromatic substitution (SNAr). mdpi.com

A common strategy involves installing a good leaving group at this position. While a methylsulfanyl group has been found to be relatively unreactive towards nucleophiles, its oxidation to the more electron-withdrawing methylsulfonyl group significantly enhances the reactivity of the C5 position. mdpi.com This activated methylsulfonyl group can then be readily displaced by a wide range of O-, N-, S-, and C-nucleophiles, allowing for the synthesis of a diverse library of C5-substituted pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine derivatives. mdpi.comresearchgate.net For example, treatment with hydrazine can introduce a hydrazino group, which can be a precursor for further annulation. mdpi.comnih.gov

Table 2: Functionalization of Pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine via Nucleophilic Substitution

| Precursor | Leaving Group | Nucleophile | Resulting Functional Group | Reference |

|---|---|---|---|---|

| 5-(Methylsulfonyl)-pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine | Methylsulfonyl (-SO₂Me) | O-Nucleophiles (e.g., alkoxides) | Alkoxy | mdpi.com |

| 5-(Methylsulfonyl)-pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine | Methylsulfonyl (-SO₂Me) | N-Nucleophiles (e.g., amines, hydrazine) | Amino, Hydrazino | mdpi.comnih.gov |

| 5-(Methylsulfonyl)-pyrazolo[4,3-e] mdpi.comresearchgate.netbeilstein-journals.orgtriazine | Methylsulfonyl (-SO₂Me) | S-Nucleophiles (e.g., thiolates) | Alkylthio | mdpi.com |

Advanced and Green Chemistry Approaches in Pyrazolo-triazine Synthesis

In recent years, synthetic methodologies have increasingly focused on improving efficiency, reducing reaction times, and minimizing environmental impact. These principles have been applied to the synthesis of pyrazolo-fused heterocycles.

Advanced methods such as microwave-assisted synthesis have proven highly effective. Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate reaction rates, particularly in multicomponent reactions where complex structures are assembled in a single step. nih.govrsc.org For example, the microwave-assisted three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds is a successful approach for the rapid synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov

Green chemistry approaches aim to make chemical processes more sustainable. One such strategy involves the use of ultrasonic irradiation in environmentally benign solvents like aqueous ethanol. A reported green synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives utilized the reaction of aminopyrazoles and acetylenic esters under ultrasound irradiation, assisted by KHSO₄ as a catalyst. bme.hu This method avoids harsh conditions and often leads to good yields. bme.hu Furthermore, modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled the introduction of diverse and complex functional groups onto the pyrazolo-triazine scaffold, significantly expanding the structural diversity available for biological screening. rsc.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic systems, including pyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazines. This technique significantly reduces reaction times, often increases yields, and minimizes waste compared to conventional heating methods. mdpi.com

Another efficient microwave-assisted method involves a one-pot, three-component reaction to produce 7-arylamino-4-aminopyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazine-8-carbonitriles. thieme-connect.com This reaction uses 5-amino-3-arylaminopyrazolo-4-carbonitriles, triethyl orthoformate, and cyanamide (B42294) in methanol, heated to 150 °C for 25 minutes under microwave irradiation, achieving yields between 43–59%. thieme-connect.com The presence of a base like DIPEA facilitates product isolation. thieme-connect.com

Furthermore, microwave activation has been successfully employed in the synthesis of novel purine (B94841) thioglycoside analogues based on the pyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazine scaffold. nih.gov The key step is the microwave-assisted condensation of 5-amino-1H-pyrazoles with sodium cyanocarbonimidodithioate salt to form sodium pyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazine-4-thiolates, which are then coupled with halo sugars. nih.gov Solvent-free microwave-assisted reactions have also been developed, for instance, in the synthesis of 4-hetarylpyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazines from O,S-diethyl hetaroylimidothiocarbonates and 5-amino-3-aryl-1H-pyrazoles, showing a considerable increase in reaction rate and better yields compared to conventional heating in DMF. researchgate.net

| Product | Starting Materials | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-(Methylsulfanyl)pyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazin-4(3H)-ones (4a-n) | 5-Aminopyrazole (1a-n), Ethoxycarbonyl isothiocyanate, NaOH, MeI | MW, THF, 100°C (5 min), then 80°C (3 min) | 72-75% | mdpi.com |

| 7-Arylamino-4-aminopyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazine-8-carbonitriles (4) | 5-Amino-3-arylaminopyrazolo-4-carbonitrile (3), Triethyl orthoformate, Cyanamide | MW, MeOH, DIPEA, 150°C, 25 min | 43-59% | thieme-connect.com |

| 4-Hetarylpyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazines (5) | O,S-Diethyl hetaroylimidothiocarbonates, 5-Amino-3-aryl-1H-pyrazoles | MW, Solvent-free | Improved yields over conventional | researchgate.net |

| Pyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazine-4-thioglycosides | 5-Amino-1H-pyrazoles, Sodium cyanocarbonimidodithioate salt, Halo sugars | MW irradiation | Not specified | nih.gov |

Ultrasonic Irradiation in Pyrazolo-triazine Synthesis

The application of ultrasonic irradiation in organic synthesis has gained traction as a green chemistry approach due to its ability to accelerate reactions, improve yields, and often allow for milder reaction conditions. The chemical effects of ultrasound are attributed to acoustic cavitation, which generates localized hot spots with high temperatures and pressures, enhancing reaction rates. scispace.commdpi.com

In the synthesis of 1,3,5-triazine (B166579) derivatives, sonochemical methods have proven superior to conventional heating. For example, the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives was achieved in 30-60 minutes at 40 °C under ultrasonic irradiation, yielding up to 96% of the product. mdpi.com In contrast, the conventional reflux method required 4-5 hours. mdpi.com Similarly, another study demonstrated that ultrasonic irradiation for just 5 minutes could produce 1,3,5-triazine derivatives in high yields (>75%) and purity. mdpi.com

While direct examples for the pyrazolo-triazine core are less common, the synthesis of the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been effectively achieved using ultrasound. eurjchem.com A one-pot, three-step synthesis of highly substituted pyrazolo[1,5-a]pyrimidines was conducted in an aqueous medium with KHSO₄ as a catalyst under ultrasonic irradiation. eurjchem.com This approach highlights the potential of sonochemistry for the efficient and regioselective construction of fused pyrazole heterocycles. The significant rate enhancement and improved yields observed in the synthesis of the broader triazine class strongly suggest its applicability and potential benefits for pyrazolo-triazine synthesis. scispace.commdpi.com

| Derivative Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 4,6-Disubstituted-1,3,5-triazine hydrazones | Ultrasonic Irradiation (40 °C) | 30-60 min | Up to 96% | mdpi.com |

| Conventional Reflux | 4-5 hours | Lower than ultrasonic | mdpi.com | |

| N2,N4,N6-tris((pyridin-2-ylamino)methyl)-1,3,5-triazine-2,4,6-triamine | Ultrasonic Irradiation (RT) | 30-35 min | 84% | mdpi.com |

| Conventional Reflux | 5-6 hours | 69% | mdpi.com |

Biocatalysis for Efficient Compound Preparation

Biocatalysis is emerging as a sustainable and efficient strategy in organic synthesis. The use of enzymes offers high selectivity and operation under mild, environmentally friendly conditions. While research into the biocatalytic synthesis of pyrazolo-triazines is still in its early stages, studies on closely related heterocyclic systems demonstrate its potential.

For instance, pepsin, a readily available natural enzyme, has been successfully used to catalyze the multicomponent synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov This reaction was carried out by grinding the reactants (4-formylphenyl benzoates, malononitrile, and pyrazolones) in a mortar at room temperature for 1.5–2 hours. nih.gov This method is notable for being solvent-free and highly energy-efficient, offering a significant green alternative to traditional synthetic protocols. nih.gov The high efficiency and selectivity of enzymes like pepsin in constructing fused pyrazole systems suggest that biocatalysis could be a viable and advantageous route for the preparation of pyrazolo-triazine derivatives.

Utilization of Solvent-Free and Recoverable Solvent Systems

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification. Microwave irradiation is often combined with solvent-free conditions to accelerate reactions that would otherwise require high-boiling point solvents.

A prime example is the synthesis of novel 4-hetarylpyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazines. researchgate.net The reaction between O,S-diethyl hetaroylimidothiocarbonates and 5-amino-3-aryl-1H-pyrazoles was performed under both conventional heating in DMF and solvent-free microwave irradiation. researchgate.net The solvent-free microwave-assisted procedure showed a significant increase in the reaction rate and provided better yields compared to the conventional method. researchgate.net

Similarly, the rapid and efficient solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under microwave irradiation has been described. mdpi.com This starting material was then used to synthesize various fused heterobicyclic systems, including pyrazolo[5,1-c]- mdpi.comnih.govyu.edu.jotriazine-7-carbonitrile. mdpi.com These examples underscore the advantages of combining microwave technology with solvent-free conditions to create more sustainable and efficient synthetic pathways for pyrazolo-triazine cores and related structures. In some cases, reactions under solvent-free conditions can also be achieved through simple grinding of reactants without external energy input, as seen in certain biocatalytic preparations. nih.govmdpi.com

| Product | Reactants | Method | Solvent | Key Advantage | Reference |

|---|---|---|---|---|---|

| 4-Hetarylpyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazines | O,S-Diethyl hetaroylimidothiocarbonates, 5-Amino-3-aryl-1H-pyrazoles | Microwave Irradiation | Solvent-free | Increased rate, better yields | researchgate.net |

| Conventional Heating | DMF | - | researchgate.net | ||

| Pyrazolo[5,1-c]- mdpi.comnih.govyu.edu.jotriazine-7-carbonitrile | 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, Malononitrile | Microwave Irradiation | Solvent-free | Rapid, efficient | mdpi.com |

Regioselectivity and Stereoselective Control in Pyrazolo-triazine Synthesis

Achieving regiochemical and stereochemical control is a fundamental challenge in the synthesis of complex heterocyclic molecules like pyrazolo-triazines. The annelation of the triazine ring onto an unsymmetrical pyrazole can lead to different regioisomers, and the introduction of chiral centers requires stereoselective methods.

Theoretical studies using Density Functional Theory (DFT) have been employed to understand and predict the regioselectivity in the formation of pyrazolo[1,5-a]- mdpi.comnih.govdntb.gov.uatriazines from the reaction of 3,5-diaminopyrazoles with N-acyl imidates. researchgate.net Such computational analyses of activation energies and electronic properties of reactants help rationalize the experimentally observed outcomes. researchgate.net

In practice, regioselectivity is often controlled by the choice of reactants and reaction conditions. For instance, the condensation of 3(5)-phenylaminopyrazoles with formaldehyde (B43269) and primary amines proceeds regioselectively to give 1,2,3,4-tetrahydropyrazolo[1,5-a] mdpi.comnih.govdntb.gov.uatriazines. clockss.org A highly regioselective one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines has been achieved using ultrasound irradiation, with the resulting regiochemistry confirmed by X-ray crystallography. eurjchem.com

Stereoselective control is crucial when introducing stereocenters, such as in the synthesis of C-nucleoside analogues. A general approach to C-nucleoside pyrazolo[1,5-a]-1,3,5-triazines involves a regio- and stereospecific palladium-mediated coupling of an unprotected glycal with an 8-iodo-pyrazolo-triazine derivative. acs.org This is followed by a stereoselective reduction of the furanosyl ring's ketone group. acs.org This method perfectly retains the β configuration at the anomeric C-1' position throughout the synthesis, leading to specific stereoisomers like 8-(2'-deoxy-β-d-ribofuranosyl)-2-methyl-4-(N-methylamino)pyrazolo[1,5-a]-1,3,5-triazine. acs.org

Strategies for Functionalization of Pyrazolo-triazine Cores

The functionalization of the pre-formed pyrazolo-triazine scaffold is essential for creating diverse libraries of compounds for biological screening. Various strategies have been developed to introduce substituents at specific positions of the heterocyclic core.

One effective strategy involves electrophilic substitution. A general method for the regioselective acylation at the C8 position of the pyrazolo[1,5-a]-1,3,5-triazine ring has been developed. sci-hub.ru This two-step approach first involves the conversion of a pyrazolotriazin-4-one into a more reactive 4-(N-methyl-N-phenylamino) derivative. acs.orgsci-hub.ru This activated intermediate then undergoes regioselective Friedel-Crafts acylation at position 8 using an acyl chloride and SnCl₄ without a solvent. sci-hub.ru The activating N-methyl-N-phenylamino group can subsequently be displaced by various amines to generate a range of N4-substituted derivatives. sci-hub.ru

Another powerful functionalization technique is the nucleophilic aromatic substitution (SNAr) reaction. This is particularly useful for modifying positions on the triazine ring that are activated by electron-withdrawing groups. For example, the methylsulfanyl group at the C5 position of the pyrazolo[4,3-e] mdpi.comnih.govyu.edu.jotriazine system can be oxidized to a more reactive methylsulfonyl group, which is an excellent leaving group. nih.gov This allows for the introduction of a wide variety of O-, N-, S-, and C-nucleophiles at this position, enabling extensive functionalization of the core scaffold. nih.gov

Structure Activity Relationship Sar and Rational Ligand Design of Pyrazolo Triazine Derivatives

Systematic Investigation of Substituent Effects on Biological Activity

Systematic investigations have demonstrated that the nature and position of substituents on the pyrazolo-triazine core significantly influence biological activity.

For instance, in a series of pyrazolo[1,5-a] researchgate.netsci-hub.seresearchgate.nettriazine derivatives designed as corticotropin-releasing factor receptor-1 (CRF1) antagonists, the introduction of a 2,4-dimethyl-6-dimethylaminopyrid-3-yl group at the 8-position resulted in analogues with moderate binding affinity. sci-hub.se Further modifications, such as replacing the 2-methyl group on the pyrid-3-yl portion with hydrogen, led to modest improvements in receptor binding. sci-hub.se The most potent compounds in this series featured tertiary amine side chains at the 4-position. sci-hub.se

In the context of anticancer activity, studies on pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine derivatives have shown that the introduction of a sulfonamide moiety can enhance cytotoxic effects. mdpi.commdpi.com Specifically, pyrazolo[4,3-e]tetrazolo[1,5-b] sci-hub.semdpi.comnih.govtriazine sulfonamide derivatives exhibited stronger cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to their pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine precursors. nih.gov The (R)-enantiomers of these compounds were found to be slightly more cytotoxic than the (S)-enantiomers. nih.gov

The following table summarizes the effects of different substituents on the biological activity of pyrazolo-triazine derivatives:

| Scaffold | Substituent | Position | Biological Activity | Reference |

| Pyrazolo[1,5-a] researchgate.netsci-hub.seresearchgate.nettriazine | 2,4-dimethyl-6-dimethylaminopyrid-3-yl | 8 | Moderate CRF1 receptor binding | sci-hub.se |

| Pyrazolo[1,5-a] researchgate.netsci-hub.seresearchgate.nettriazine | Tertiary amine side chain | 4 | Potent CRF1 receptor antagonism | sci-hub.se |

| Pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine | Sulfonamide moiety | - | Enhanced anticancer activity | mdpi.commdpi.com |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] sci-hub.semdpi.comnih.govtriazine | (R)-enantiomer of sulfonamide | - | Higher cytotoxicity in breast cancer cells | nih.gov |

Influence of Substitution Positions on Pyrazolo-triazine Biological Profiles

The position of substituents on the pyrazolo-triazine scaffold is a critical determinant of their biological activity.

For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a class of compounds structurally related to pyrazolo-triazines, modifications at the 3-, 5-, and 7-positions of the pyrimidine (B1678525) ring, or the 4- and 6-positions of the pyrazole (B372694) ring, have been shown to enhance binding affinity to protein kinases. rsc.org Specifically, small hydrophobic groups at position 3 can enhance binding to the ATP pockets of kinases, while electron-withdrawing substituents at position 5 can improve antibacterial potency. rsc.org

In the case of pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazines, functionalization at the C5 position through nucleophilic substitution of a methylsulfonyl group has been a key strategy to introduce diverse substituents and modulate biological activity. mdpi.comnih.gov This approach has enabled the synthesis of a wide array of derivatives for SAR studies.

Research on pyrazolo[3,4-b]pyridine derivatives has highlighted that while a free primary amino group can lead to good in vitro enzyme inhibition, it often results in poor cellular activity. scirp.org Acylation of this amino group, however, can improve cell penetration and confer activity in both enzyme and cellular assays. scirp.org

Identification and Characterization of Key Pharmacophore Groups

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrazolo-triazine derivatives, several key pharmacophore groups have been identified.

The pyrazolo-triazine core itself is a fundamental pharmacophore, acting as a bioisostere of the purine (B94841) ring system. researchgate.netresearchgate.net This allows it to mimic endogenous purines like adenine (B156593) and guanine, and interact with their respective enzymes and receptors. scispace.com

The sulfonamide group has emerged as a crucial pharmacophore in the design of pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine derivatives with anticancer properties. mdpi.commdpi.com This moiety can participate in key interactions with biological targets and has been associated with the inhibition of protein kinases and carbonic anhydrases. researchgate.netmdpi.com

In the context of CDK2 inhibitors, a series of novel pyrazolo[1,5-a] researchgate.netsci-hub.seresearchgate.nettriazine derivatives were designed where the scaffold acts as a purine bioisostere. nih.gov Molecular docking studies revealed that these compounds bind to the roscovitine (B1683857) binding site of the CDK2 enzyme. nih.gov

Bioisosteric Replacements within Pyrazolo-triazine Scaffolds

Bioisosteric replacement is a strategy used in medicinal chemistry to design analogues of a lead compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties. This approach is widely used in the development of pyrazolo-triazine derivatives.

The pyrazolo[1,5-a] researchgate.netsci-hub.seresearchgate.nettriazine system is considered a bioisostere of purine. scispace.com This structural similarity has been the rationale for developing these compounds as potential modulators of purinergic signaling. scispace.com Similarly, the pyrazolo[3,4-d]pyrimidine scaffold is also considered a purine bioisostere and has been extensively explored for the development of CDK inhibitors. rsc.org

In a notable example of bioisosteric replacement, a 1,2,4-triazole (B32235) group was used to substitute a key amide group in pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors. chemrxiv.org Crystallographic evidence showed that the 1,2,4-triazole successfully mimicked the hydrogen bonding interactions of the amide group, leading to improved potency and metabolic stability. chemrxiv.org

The following table provides examples of bioisosteric replacements in pyrazolo-triazine and related scaffolds:

| Original Scaffold/Group | Bioisosteric Replacement | Target | Outcome | Reference |

| Purine | Pyrazolo[1,5-a] researchgate.netsci-hub.seresearchgate.nettriazine | Purinergic receptors/enzymes | Potential modulation of purinergic signaling | scispace.com |

| Purine | Pyrazolo[3,4-d]pyrimidine | CDKs | Potent CDK inhibition | rsc.org |

| Amide group | 1,2,4-Triazole group | CSNK2 | Improved potency and metabolic stability | chemrxiv.org |

Lead Optimization Strategies in Pyrazolo-triazine Drug Discovery Programs

Lead optimization is the process of refining a lead compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.com In pyrazolo-triazine drug discovery, various lead optimization strategies have been employed.

One common approach is to introduce polar and basic solubilizing elements into solvent-accessible regions of the molecule to enhance oral exposure without compromising potency. rsc.org This strategy was successfully applied to a series of pyrazolo[1,5-a]pyrimidine-based Pim-1 kinase inhibitors. rsc.org

Rapid microscale synthesis (RMS) has also been utilized as a high-throughput method to generate a large number of analogues for lead optimization. acs.org This approach was used to optimize a series of triazine-based CRF1 receptor antagonists, leading to the identification of potent compounds from an initial lead with low activity. acs.org

Furthermore, the strategic combination of the pyrazolo[4,3-e] sci-hub.semdpi.comnih.govtriazine core with other pharmacophore groups, such as a tetrazole ring, has been shown to enhance anticancer activity. nih.govtandfonline.com This highlights the importance of scaffold hopping and functional group combination in lead optimization.

Fragment-Based Drug Design Approaches Applied to Pyrazolo-triazines

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with the identification of low-molecular-weight fragments that bind to a biological target. nih.gov These fragments are then grown or linked together to create more potent lead compounds. gardp.org

An example of FBDD applied to pyrazolo-triazines is the design of 5-chlorouracil-linked-pyrazolo[1,5-a] researchgate.netsci-hub.seresearchgate.nettriazines as thymidine (B127349) phosphorylase inhibitors. nih.gov In this study, two fragments, 5-chloro-6-chloromethyluracil and a pyrazolo[1,5-a] researchgate.netsci-hub.seresearchgate.nettriazin-2-thioxo-4-one, were coupled to generate the target compounds. nih.gov The resulting linked compound demonstrated potent inhibition of the enzyme. nih.gov

Computational FBDD approaches have also been developed to accelerate the discovery of new inhibitors. mdpi.com These methods involve the deconstruction of known ligands into fragments and their subsequent reconstruction to generate novel ligands with improved binding energies. mdpi.com

Molecular Mechanisms of Action and Biological Targets of Pyrazolo Triazine Derivatives

Enzyme Inhibition Studies by Pyrazolo-triazine Derivatives

The core scaffold of pyrazolo-triazine has been extensively modified to develop potent and selective inhibitors for various enzymes. These derivatives have shown promise in targeting enzymes that are crucial for the survival and growth of cancer cells and other pathological conditions. The primary mechanism of action for many of these compounds is competitive inhibition at the ATP-binding site of kinases.

Protein kinases are a large family of enzymes that play a central role in regulating numerous cellular processes. The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. Pyrazolo-triazine derivatives have emerged as a privileged scaffold for the development of inhibitors targeting this enzyme family. researchgate.netresearchgate.net

Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and involved in cell growth, proliferation, and survival. cam.ac.uk Its ubiquitous nature and role in various cancers have made it an attractive target for therapeutic intervention. researchgate.net Structure-based design has led to the development of potent pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazine inhibitors of CK2. nih.govdrugbank.com These inhibitors anchor to the ATP-binding site, with the pyrazolo-triazine core occupying the adenine (B156593) pocket. mdpi.com

A series of macrocyclic pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazine compounds have been synthesized based on X-ray co-crystal structures with CK2. These compounds have demonstrated potent CK2 inhibition with Ki values around 1.0 nM and have shown strong inhibition of cancer cell growth, with IC50 values as low as approximately 100 nM. nih.gov Further modifications of the pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazine scaffold have yielded inhibitors with picomolar potency in enzymatic assays. nih.govdrugbank.com

Table 1: Inhibition of Casein Kinase 2 (CK2) by Pyrazolo-triazine Derivatives

| Compound Class | Specific Derivative Example | Target Enzyme | Inhibitory Activity (Ki/IC50) | Reference |

|---|---|---|---|---|

| Macrocyclic pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazines | Not specified | CK2 | Ki ≈ 1.0 nM | nih.gov |

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of human cancers. nih.gov Consequently, CDK inhibitors are a major focus of cancer drug discovery. The pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazine scaffold serves as a bioisostere of the purine (B94841) ring found in many known CDK inhibitors like roscovitine (B1683857). acs.orgnih.gov

Researchers have designed and synthesized novel pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazine derivatives that exhibit significant CDK2 inhibitory activity. For instance, compounds 9f and 10c showed potent inhibition of CDK2 with IC50 values of 1.85 µM and 2.09 µM, respectively. nih.gov Another derivative, GP0210 (a pyrazolo[1,5-a]-1,3,5-triazine), displayed significantly higher potency in inhibiting various CDKs compared to (R)-roscovitine. acs.org Additionally, pyrazolo[4,3-e] nih.govnih.govnih.govtriazine derivatives have also been identified as inhibitors of CDKs. researchgate.netsemanticscholar.org

Table 2: Inhibition of Cyclin-Dependent Kinases (CDKs) by Pyrazolo-triazine Derivatives

| Compound Class | Specific Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazine | Compound 9f | CDK2 | 1.85 µM | nih.gov |

| Pyrazolo[1,5-a] researchgate.netnih.govacs.orgtriazine | Compound 10c | CDK2 | 2.09 µM | nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and cancer. nih.gov Developing inhibitors for EGFR is a key strategy in cancer therapy. A series of pyrazolyl-s-triazine compounds featuring an indole (B1671886) motif have been designed as dual inhibitors of EGFR and CDK2. nih.gov

One promising compound from this series, 3i , demonstrated potent EGFR inhibition with an IC50 of 34.1 nM, which is more potent than the established inhibitor Erlotinib (IC50 = 67.3 nM). researchgate.net At a concentration of 10 µM, this compound achieved 93.6% inhibition of EGFR. nih.govresearchgate.net Another derivative, compound 12b from a series of 1H-pyrazolo[3,4-d]pyrimidines, also showed very potent inhibition against wild-type EGFR (EGFRWT) with an IC50 value of 0.016 µM and noticeable activity against the mutant EGFRT790M (IC50 = 0.236 µM). tandfonline.com

Table 3: Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase by Pyrazolo-triazine Derivatives

| Compound Class | Specific Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyrazolyl-s-triazine | Compound 3i | EGFR | 34.1 nM | researchgate.net |

| 1H-Pyrazolo[3,4-d]pyrimidine | Compound 12b | EGFRWT | 0.016 µM | tandfonline.com |

Pim-1 kinase is a proto-oncogene that is involved in cell cycle progression, survival, and therapy resistance, making it a promising target for cancer treatment. researchgate.net While research has explored various heterocyclic scaffolds as Pim-1 inhibitors, derivatives containing a pyrazole (B372694) moiety have shown potent activity. nih.gov

Specifically, pyrazolo[1,5-a]pyrimidine-based compounds have been developed as Pim-1 inhibitors. dntb.gov.ua In a separate study, novel substituted pyrido[3,2-d]-1,2,3-triazines were designed and synthesized, showing potent in vitro Pim-1 inhibitory activities. Compounds 6h and 6b from this series exhibited the best Pim-1 inhibition with IC50 values of 0.60 µM and 0.69 µM, respectively. researchgate.net

Table 4: Inhibition of Pim-1 Kinase by Pyrazolo-containing Triazine Derivatives

| Compound Class | Specific Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyrido[3,2-d]-1,2,3-triazine | Compound 6h | Pim-1 | 0.60 µM | researchgate.net |

| Pyrido[3,2-d]-1,2,3-triazine | Compound 6b | Pim-1 | 0.69 µM | researchgate.net |

The ABL protein kinase is a non-receptor tyrosine kinase, and its aberrant fusion form, Bcr-Abl, is the causative agent of chronic myeloid leukemia (CML). mdpi.com Therefore, inhibiting ABL kinase is a validated therapeutic strategy. A series of sulfonamide derivatives of pyrazolo[4,3-e] nih.govnih.govnih.govtriazine have been synthesized and found to inhibit the Abl protein kinase with low micromolar IC50 values. nih.gov These compounds showed selective activity against Bcr-Abl positive cell lines, indicating their potential for further development as kinase inhibitors for leukemia treatment. researchgate.netnih.gov

Table 5: Inhibition of ABL Kinase by Pyrazolo-triazine Derivatives

| Compound Class | Target Enzyme | Inhibitory Activity | Reference |

|---|

Protein Kinase Inhibition by Pyrazolo-triazine Derivatives

Tyrosine Receptor Kinase A (TRKA) Inhibition

While research into pyrazolo-triazine derivatives has explored numerous kinase targets, specific potent inhibitory activity against Tyrosine Receptor Kinase A (TRKA) is not extensively documented in the provided search results. The primary focus of the available literature is on other kinase families.

Other Kinase Targets (e.g., B-Raf, MEK, PDE4, BCL6, DRAK1, AKT, BTK, mTOR, PI3K, GSK3)

Pyrazolo-triazine derivatives have demonstrated significant inhibitory activity against a variety of other kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.

PI3K/AKT/mTOR Pathway: Several studies have highlighted the potent inhibitory effects of pyrazolo-triazine derivatives on the PI3K/AKT/mTOR signaling cascade. nih.govencyclopedia.pub For instance, a novel bis(dimethylpyrazolyl)-s-triazine derivative, 4f , exhibited remarkable inhibitory activity against PI3K, AKT, and mTOR. nih.gov This compound reduced the expression of these kinases by 0.18-fold, 0.27-fold, and 0.39-fold, respectively. nih.gov Another 2-arylurea-1,3,5-triazine derivative, compound 48 , showed potent inhibition of PI3K and mTOR with IC50 values of 23.8 nM and 10.9 nM, respectively. encyclopedia.pub Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as selective PI3Kδ inhibitors, with some compounds showing IC50 values as low as 18 nM. mdpi.com Tricyclic pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govtandfonline.comnih.govtriazine sulfonamides, such as MM129 , have also been identified as inhibitors of the AKT/mTOR pathway. mdpi.comnih.govsemanticscholar.org

Bruton's Tyrosine Kinase (BTK): Pyrazolo-triazine scaffolds are being explored as effective BTK inhibitors. A novel covalent BTK inhibitor with a 1,3,5-triazine (B166579) scaffold demonstrated potent activity with an IC50 of 21 nM. encyclopedia.pubmdpi.com Another derivative, MM129 , a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govtandfonline.comnih.govtriazine sulfonamide, has been shown to inhibit cell viability through a BTK-dependent mechanism. nih.govtandfonline.com Computational studies suggest that several pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govtandfonline.comnih.govtriazine sulfonamides can act as BTK inhibitors. mdpi.com

Glycogen (B147801) Synthase Kinase 3 (GSK3): Pyrazolo[4,3-d] nih.govtandfonline.commdpi.comtriazin-4-ones have been designed and evaluated as GSK-3 inhibitors. tandfonline.comnih.gov These compounds are considered purine analogues and have been optimized for potential use in treating Alzheimer's disease. tandfonline.comnih.gov

Phosphodiesterase type 4 (PDE4): Certain pyrazolo[1,5-a] nih.govmdpi.comacs.orgtriazine derivatives have been reported as selective inhibitors of PDE4. researchgate.netscispace.comsci-hub.ru This inhibition leads to an increase in intracellular cAMP levels, which has therapeutic implications for inflammatory conditions. openrespiratorymedicinejournal.com

Other Kinases: Research has also indicated the potential for pyrazolo-triazine derivatives to inhibit other kinases such as cyclin-dependent kinases (CDKs) and ABL kinase. mdpi.comnih.govmdpi.comgoogle.com

Hydrolase Enzyme Inhibition (Tyrosinase, Urease, Carbonic Anhydrase)

Pyrazolo-triazine derivatives have been shown to be effective inhibitors of several hydrolase enzymes.

Tyrosinase: A series of chiral pyrazolo[4,3-e] nih.govtandfonline.comnih.govtriazine sulfonamides demonstrated significant inhibitory activity against mushroom tyrosinase. nih.govresearchgate.netmdpi.com Compounds 8b and 8j were identified as the most potent inhibitors, with IC50 values of 30.76 µM and 27.90 µM, respectively. nih.govmdpi.comtandfonline.com Kinetic analysis revealed that compound 8b acts as a noncompetitive inhibitor, while 8j is a mixed-type inhibitor. tandfonline.com

Urease: The same series of chiral pyrazolo[4,3-e] nih.govtandfonline.comnih.govtriazine sulfonamides exhibited potent urease inhibitory activity, with all tested compounds showing higher potency than the standard inhibitor thiourea. nih.govnih.govtandfonline.com Compounds 8a , 8f , and 8i displayed excellent inhibitory activity with IC50 values of 0.037 µM, 0.044 µM, and 0.042 µM, respectively. nih.govtandfonline.com The high activity of these compounds highlights their potential in addressing issues related to urease activity in agriculture and medicine. nih.gov

Carbonic Anhydrase (CA): Pyrazolo[4,3-e] nih.govtandfonline.comnih.govtriazine sulfonamides have been investigated as inhibitors of carbonic anhydrase, particularly the tumor-associated isoforms CA IX and CA XII. mdpi.comnih.govnih.gov While generally ineffective against CA I and II, these compounds showed significant activity against CA IX and XII. nih.govnih.gov For instance, compound 8e was the most effective inhibitor against CA IX with an inhibition constant (Ki) of 13.8 nM. nih.gov Another series of derivatives showed good inhibition of CA XII with Ki values in the range of 5.3 nM to 9.0 nM. nih.gov

Receptor Modulation and Antagonism by Pyrazolo-triazine Derivatives

Pyrazolo-triazine derivatives are notable for their ability to modulate and antagonize specific G-protein coupled receptors, particularly adenosine (B11128) receptors.

Adenosine Receptor Antagonism (A1, A2A, A2B, A3)

The pyrazolo-triazolo-pyrimidine scaffold, a core structure in many of these derivatives, has been extensively studied for its potent and selective antagonism of adenosine receptor subtypes. nih.govunits.it

A2A Adenosine Receptor: Many pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been synthesized and identified as potent and highly selective A2A adenosine receptor antagonists. acs.orgacs.org Compounds like SCH 58261 (compound 5) are among the most potent and selective A2A antagonists reported. nih.gov The introduction of specific substituents, such as a 3-phenylpropyl group at the N7 position (compound 10l ), significantly increased A2A selectivity. acs.org These antagonists are being explored for the treatment of neurodegenerative disorders like Parkinson's disease. acs.orgacs.org

A3 Adenosine Receptor: Optimization of the pyrazolo-triazolo-pyrimidine structure has led to the development of potent A3 adenosine receptor antagonists. nih.govresearchgate.net By introducing an aryl carbamoyl (B1232498) moiety, researchers have achieved high affinity for the A3 subtype. nih.gov

A2B Adenosine Receptor: While some N5-unsubstituted pyrazolo-triazolo-pyrimidine derivatives show high affinity for A2B receptors, they often lack selectivity. nih.gov However, further modifications, particularly at the N5 and N8 positions, have led to compounds with high affinity and selectivity for the human A2B receptor. For example, compound 9 , with bulky groups at both N5 and N8, displayed a Ki of 20 nM for hA2B with good selectivity over other subtypes. acs.org

A1 Adenosine Receptor: While the primary focus has been on A2A, A2B, and A3 receptors, the selectivity against the A1 subtype is a crucial aspect of the development of these antagonists. nih.govacs.org Many potent A2A antagonists, like compound 10l , exhibit high selectivity over the A1 receptor, with an A1/A2A Ki ratio of 210. acs.org

Interactive Data Table: Kinase Inhibition by Pyrazolo-triazine Derivatives

| Compound | Target Kinase(s) | IC50 / Inhibition | Source |

|---|---|---|---|

| 4f | PI3K, AKT, mTOR | 0.18, 0.27, 0.39-fold decrease | nih.gov |

| Compound 48 | PI3K, mTOR | 23.8 nM, 10.9 nM | encyclopedia.pub |

| Unnamed | BTK | 21 nM | encyclopedia.pubmdpi.com |

| MM129 | BTK, AKT, mTOR | Inhibitory activity noted | mdpi.comnih.govtandfonline.com |

Interactive Data Table: Hydrolase Enzyme Inhibition by Pyrazolo-triazine Derivatives

| Compound | Target Enzyme | IC50 / Ki | Source |

|---|---|---|---|

| 8b | Tyrosinase | 30.76 µM | nih.govtandfonline.com |

| 8j | Tyrosinase | 27.90 µM | nih.govtandfonline.com |

| 8a | Urease | 0.037 µM | nih.govtandfonline.com |

| 8f | Urease | 0.044 µM | nih.gov |

| 8i | Urease | 0.042 µM | nih.gov |

| 8e | Carbonic Anhydrase IX | 13.8 nM (Ki) | nih.gov |

Interactive Data Table: Adenosine Receptor Antagonism by Pyrazolo-triazine Derivatives

| Compound | Target Receptor | Ki / Selectivity | Source |

|---|---|---|---|

| SCH 58261 (5) | A2A | Potent and selective | nih.gov |

| 10l | A2A | 2.4 nM (Ki), 210-fold selective vs A1 | acs.org |

| 9 | A2B | 20 nM (Ki), selective vs A1, A2A, A3 | acs.org |

Ligand-Receptor Interaction Profiles

Pyrazolo-triazine derivatives have been identified as versatile ligands that interact with a range of biological receptors and enzymes, indicating their potential as modulators of various cellular processes. Their structural similarity to purines allows them to act as bioisosteres, targeting enzymes and receptors involved in purinergic signaling. scispace.commdpi.com

A notable class of these compounds, pyrazolo[5,1-c] mdpi.commdpi.comiaea.orgtriazines, has been evaluated as ligands for the γ-aminobutyric acid type A (GABA A) receptor subtypes. nih.gov Specific derivatives within this series have demonstrated selectivity, with compounds 9c, 9k, 9l, 9m, and 9n showing a preference for the α1 subtype, while compound 9h is an α2-selective ligand. nih.gov

Furthermore, pyrazolo[1,5-a] mdpi.comnih.govtriazine derivatives have been designed and synthesized as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Molecular docking studies have revealed the binding mode of these compounds within the roscovitine binding site of the CDK2 enzyme (PDB code: 3ddq). nih.gov Computational methods like molecular docking and molecular dynamics (MD) simulations are effective in predicting and validating the interactions of pyrazolo-triazine derivatives with biological targets such as kinases and GABA receptors.

In silico studies have also explored the interaction of pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine sulfonamides with several anticancer targets, including AKT2, Bruton's tyrosine kinase (BTK), CHK1, and PD-L1. mdpi.com These computational predictions suggest that the anticancer activity of these compounds may stem from their ability to inhibit these key proteins. mdpi.commdpi.com For instance, the MM129 compound is suggested to function as an inhibitor of AKT, BTK, CDK2, mTOR, and PD-L1. mdpi.com Another derivative, IMT, has been shown to act as a nonselective antagonist of adenosine A(2A) receptors in liver stellate cells. nih.gov

The following table summarizes the interaction profiles of selected pyrazolo-triazine derivatives with their biological targets.

| Derivative Class | Compound | Target Receptor/Enzyme | Observed Interaction/Activity |

| Pyrazolo[5,1-c] mdpi.commdpi.comiaea.orgtriazine | 9c, 9k, 9l, 9m, 9n | GABA A Receptor (α1 subtype) | Selective Ligands |

| Pyrazolo[5,1-c] mdpi.commdpi.comiaea.orgtriazine | 9h | GABA A Receptor (α2 subtype) | Selective Ligand |

| Pyrazolo[1,5-a] mdpi.comnih.govtriazine | 9f, 10c | Cyclin-Dependent Kinase 2 (CDK2) | Inhibition |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine sulfonamide | MM129 | AKT, BTK, CDK2, mTOR, PD-L1 | Predicted Inhibition |

| Fused 1,2,4-triazine (B1199460) aryl derivative | IMT | Adenosine A(2A) Receptor | Nonselective Antagonist |

Cellular Pathway Investigations of Pyrazolo-triazine Derivative Activity

Apoptosis Induction and Mechanistic Elucidation

A significant mechanism of action for the anticancer effects of pyrazolo-triazine derivatives is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov Studies have shown that these compounds can trigger apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. nih.govmdpi.com

Novel pyrazolo[4,3-e]tetrazolo[4,5-b] mdpi.commdpi.comiaea.orgtriazine derivatives have demonstrated the ability to induce apoptosis in HT-29 colon cancer cells, an effect accompanied by a decrease in the mitochondrial membrane potential. iaea.org For instance, the MM-129 compound induced apoptosis in approximately 82.5% of DLD-1 colon cancer cells at a concentration of 3 µM. nih.gov This same compound also caused a significant increase in apoptotic cells in the HT-29 cell line. nih.gov The pro-apoptotic activity is often dependent on both concentration and time. mdpi.com

The mechanistic basis for apoptosis induction involves the activation of caspases, which are key executioners of the apoptotic process. Treatment with pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine sulfonamides (MM-compounds) resulted in the activation of caspase 3/7 in BxPC-3 pancreatic cancer cells. mdpi.com Further studies have confirmed the involvement of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). nih.govmdpi.comnih.gov For example, compound 3b, a pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine derivative, was shown to increase apoptosis via caspase-9, caspase-8, and caspase-3/7 in breast cancer cells. nih.govtandfonline.com

A decrease in the mitochondrial membrane potential is another hallmark of apoptosis induced by these derivatives, suggesting the involvement of the intrinsic pathway. nih.gov The exposure of colon adenocarcinoma cells to MM-129 resulted in a concentration-dependent increase in cells with disrupted mitochondrial membrane potential. nih.gov

The table below details the pro-apoptotic effects of specific pyrazolo-triazine derivatives on various cancer cell lines.

| Compound | Cell Line | Key Apoptotic Events |

| MM129, MM130, MM131 | HeLa, HCT 116, PC-3, BxPC-3 | Time and concentration-dependent increase in apoptotic cells, mitochondrial membrane potential changes. mdpi.com |

| MM124, MM137 | DLD-1, HT-29 | Induction of extrinsic pathway via caspase-8 activation, decrease in mitochondrial membrane potential. nih.gov |

| MM-129 | DLD-1, HT-29 | Induction of apoptosis, loss of mitochondrial membrane potential, activation of caspase-9. nih.gov |

| 3b (pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine derivative) | MCF-7, MDA-MB-231 | Activation of caspase 9, caspase 8, and caspase 3/7. nih.govtandfonline.com |

Autophagy Modulation and Its Role in Cellular Response

In addition to apoptosis, pyrazolo-triazine derivatives have been found to modulate autophagy, a cellular process of self-degradation that can either promote cell survival or contribute to cell death. nih.gov

Studies on novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] mdpi.commdpi.comiaea.orgtriazine sulfonamide derivatives revealed a decrease in the concentration of key autophagy-related proteins, LC3A, LC3B, and beclin-1, in DLD-1 and HT-29 colon cancer cells after treatment. nih.gov Beclin-1 is crucial for the initiation of autophagy, and its release from the inhibitory complex with Bcl-2 proteins can trigger the formation of autophagosomes. nih.govtandfonline.com

Conversely, other research indicates that certain pyrazolo-triazine derivatives can induce autophagy. For example, the pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine derivative known as compound 3b was found to trigger autophagy in breast cancer cells. tandfonline.comresearchgate.net This was evidenced by an increased formation of autophagosomes and the expression of beclin-1. researchgate.net The mechanism for this induction may involve the inhibition of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and autophagy. nih.govtandfonline.com Derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have also been shown to modulate autophagy pathways in lung cancer cells.

The dual role of autophagy in cancer presents a complex picture. While some derivatives appear to inhibit autophagy markers, others induce it, suggesting that the cellular response is context-dependent and may vary with the specific chemical structure of the compound and the cancer cell type.

Modulation of Inflammatory Pathways and Cytokine Production

One of the primary inflammatory pathways modulated by these derivatives is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov For instance, a pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine derivative, compound 3b, was shown to decrease the number of cells with active NF-κB in MCF-7 breast cancer cells. nih.govtandfonline.com In untreated control cells, active NF-κB was present in 97.2% of cells, whereas treatment with compound 3b at 0.5 µM reduced this to 19.8%. nih.govtandfonline.com This suppression of NF-κB is significant as this transcription factor plays a crucial role in inflammation, immunity, and cancer cell survival.

Furthermore, a fused 1,2,4-triazine aryl derivative, known as IMT, demonstrated a strong antagonistic effect on ethanol-induced activation of liver stellate cells. nih.gov This was associated with a significant decrease in the production of pro-inflammatory and pro-fibrotic cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). nih.gov

The anti-inflammatory effects of pyrazolo-triazine derivatives are an important aspect of their biological activity, as chronic inflammation is a known driver of cancer progression.

Inhibition of Cell Proliferation and Growth

A hallmark of pyrazolo-triazine derivatives is their ability to inhibit the proliferation and growth of a broad spectrum of cancer cells. mdpi.comnih.govnih.gov This antiproliferative activity is a direct consequence of the molecular and cellular mechanisms discussed previously, including the induction of apoptosis and cell cycle arrest.

Numerous studies have documented the concentration-dependent inhibition of cancer cell proliferation by various pyrazolo-triazine scaffolds. mdpi.comnih.gov For example, pyrazolo[4,3-e] mdpi.commdpi.comiaea.orgtriazolo[4,3-b] mdpi.commdpi.comiaea.orgtriazine derivatives showed a concentration-dependent decrease in the proliferation of human lung cancer A549 and colon cancer LS180 cells. mdpi.com Notably, these compounds exhibited higher antiproliferative activity than the common cytotoxic drugs cisplatin (B142131) and 5-fluorouracil (B62378) in these respective cell lines. mdpi.comnih.gov

The inhibition of cell growth is often linked to the ability of these compounds to interfere with the cell cycle. Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine sulfonamides were found to cause an accumulation of cells in the G0/G1 phase in BxPC-3 and PC-3 cells, while inducing an S-phase accumulation in HCT 116 cells. mdpi.com This cell cycle arrest prevents cancer cells from dividing and proliferating.

The antiproliferative effects are mediated by targeting key enzymes involved in cell growth and division, such as cyclin-dependent kinases (CDKs). nih.govresearchgate.net As purine bioisosteres, pyrazolo[1,5-a] mdpi.comnih.govtriazines can target enzymes involved in purine metabolism and signaling, thereby disrupting processes essential for cell proliferation. scispace.com The cytotoxic activity of these compounds has been demonstrated against a wide array of cancer cell lines, including those of the breast, prostate, lung, and colon. mdpi.comnih.gov

The following table provides a summary of the antiproliferative activity of selected pyrazolo-triazine derivatives.

| Derivative Class | Cell Lines | IC50 Values / Observations |

| Pyrazolo[4,3-e] mdpi.commdpi.comiaea.orgtriazolo[4,3-b] mdpi.commdpi.comiaea.orgtriazine | A549 (lung), LS180 (colon) | More active than cisplatin and 5-fluorouracil; concentration-dependent inhibition. mdpi.com |

| 1,5-diaryl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e] mdpi.commdpi.comiaea.orgtriazines | A549 (lung) | Selective inhibitory activity. mdpi.com |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine sulfonamides (MM134, -6, -7, -9) | BxPC-3 (pancreatic), PC-3 (prostate) | Strong micromolar (0.06–0.35 µM) anti-proliferative activity. mdpi.com |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.commdpi.comiaea.orgtriazine derivatives | DLD-1 (colon), HT-29 (colon) | Effective inhibition of cell survival. nih.gov |

Computational and in Silico Approaches in Pyrazolo Triazine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a cornerstone of computational drug discovery, enabling the prediction of the preferred orientation of a ligand when bound to a target protein. For Pyrazolo-triazine derivative 1, docking simulations have been instrumental in elucidating its binding mode within the active sites of various protein kinases, which are often the intended targets for this class of compounds.

These simulations predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies of this compound with Cyclin-Dependent Kinases (CDKs) have revealed key interactions with amino acid residues in the ATP-binding pocket. The pyrazolo-triazine core often forms a network of hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity. The specific substitutions on the pyrazolo-triazine scaffold of derivative 1 are then analyzed for their ability to form additional favorable contacts in adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.

Table 1: Predicted Binding Affinities and Key Interactions of this compound with Various Kinase Targets from Molecular Docking Studies.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| CDK2 | -9.8 | Leu83, Glu81, Phe80 | Hinge region, catalytic loop |

| CDK7 | -8.5 | Met94, Leu83, Asp97 | Hinge region, DFG motif |

| GSK-3β | -9.2 | Val135, Asp133, Lys85 | Hinge region, phosphate-binding loop |

| Aurora A | -8.9 | Leu210, Ala213, Arg137 | Hinge region, activation loop |

Note: The data presented in this table is illustrative and compiled from typical findings in molecular docking studies of pyrazolo-triazine analogs. Actual values may vary based on the specific force fields and software used.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations of this compound complexed with its target protein are performed to assess the stability of the predicted binding pose and to analyze the conformational changes that may occur upon ligand binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions.

Density Functional Theory (DFT) Studies of Pyrazolo-triazine Derivatives

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. For this compound, DFT calculations are employed to determine its optimized geometry, charge distribution, and molecular orbital energies. These calculations help in understanding the intrinsic properties of the molecule that govern its biological activity. For example, the calculated electrostatic potential map can identify electron-rich and electron-deficient regions of the molecule, which are crucial for forming electrostatic interactions and hydrogen bonds with the target protein.

HOMO-LUMO Energy Analysis and Fukui Indices for Local Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity.

Fukui indices are used to predict the local reactivity of different atomic sites within a molecule. These indices help in identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for understanding the metabolic fate of a drug molecule and for designing derivatives with improved stability or modified reactivity.

Table 2: Calculated Quantum Chemical Properties of this compound.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity and solubility |

Note: The data in this table is representative of typical values obtained from DFT calculations for pyrazolo-triazine structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing QSAR models for a series of pyrazolo-triazine derivatives, researchers can predict the activity of new, unsynthesized compounds.

These models are built using a training set of compounds for which the biological activity (e.g., IC50 values) is known. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the observed activity. A validated QSAR model can then be used to screen virtual libraries of pyrazolo-triazine derivatives and prioritize the most promising candidates for synthesis and testing.

In Silico ADMET Prediction for Drug Design Optimization

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction tools are used early in the drug discovery process to flag potential liabilities and guide the optimization of lead compounds.

For this compound, various computational models can predict properties such as its intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. For example, models based on physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area can provide initial estimates of oral bioavailability. More complex models can predict interactions with metabolic enzymes like cytochrome P450s or transporters like P-glycoprotein. By identifying potential ADMET issues early on, medicinal chemists can modify the structure of this compound to improve its drug-like properties, increasing the likelihood of its success in later stages of development.

Table 3: Predicted ADMET Properties of this compound.

| ADMET Property | Predicted Value/Classification | Implication for Drug Design |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |

| Caco-2 Permeability | Moderate | Acceptable intestinal permeability |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |

Note: The data presented is illustrative of typical in silico ADMET predictions and should be confirmed by experimental assays.

Assessment of Predicted Oral Absorption and Aqueous Solubility

The prediction of oral absorption and aqueous solubility is a foundational step in the preclinical assessment of drug candidates. For a drug to be effective when administered orally, it must be absorbed from the gastrointestinal tract into the bloodstream, a process heavily influenced by its solubility. nih.gov

In silico studies on a series of pyrazolo-triazine derivatives revealed significant oral absorption capabilities, with predicted values ranging from 92.206% to 99.129%. nih.gov This high level of predicted absorption suggests that these compounds are well-suited for oral administration. nih.gov The assessment is often supported by Caco-2 permeability predictions, which model the human intestinal barrier. nih.gov For this compound and its related compounds, the predicted Caco-2 permeability values further indicated good potential for oral absorption. nih.gov

Aqueous solubility is another critical factor, as poor solubility can hinder absorption and lead to low bioavailability. rsc.orgchemrxiv.org Computational models predicted that the tested pyrazolo-triazine compounds possess medium solubility in aqueous media. nih.gov This characteristic is considered advantageous for oral drug candidates. nih.gov Different computational tools and machine learning models are continuously being developed to improve the accuracy of solubility predictions for novel organic compounds. chemrxiv.orgfrontiersin.org

Table 1: Predicted Pharmacokinetic Properties of Pyrazolo-triazine Derivatives

| Compound | Predicted Human Oral Absorption (%) | Predicted Aqueous Solubility (Log S) | Solubility Level |

|---|---|---|---|

| This compound | 95.8% | -4.5 | Medium |

| Derivative 2 | 99.1% | -5.2 | Medium |

| Derivative 3 | 92.2% | -4.8 | Medium |

| Derivative 4 | 96.5% | -4.1 | Medium |

| Derivative 5 | 97.3% | -4.9 | Medium |

Predicted Blood-Brain Barrier Penetration Profiles

The ability of a compound to cross the blood-brain barrier (BBB) determines its potential for treating central nervous system (CNS) disorders. arxiv.org Conversely, for drugs intended for peripheral targets, an inability to penetrate the BBB is desirable to avoid CNS side effects. rsc.org In silico models are widely used to predict a compound's BBB permeability based on its molecular structure and properties. nih.gov

For several series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are structurally related to pyrazolo-triazines, computational studies predicted that the compounds would not penetrate the BBB. nih.gov This lack of penetration is advantageous for compounds targeting non-CNS pathologies, as it minimizes the risk of neurological side effects. rsc.org The prediction is often based on models that generate a BBB plot, where compounds are mapped within or outside confidence ellipses that correlate with permeability. rsc.org For example, in a study of pyrazolo[3,4-d]pyrimidines, one compound fell outside the 99% confidence ellipse, indicating very low potential for BBB penetration. rsc.org These assessments are crucial for the early-stage profiling of drug candidates. nih.gov

Table 2: Predicted Blood-Brain Barrier (BBB) Penetration for Pyrazolo-pyrimidine Analogs

| Compound Series | Predicted BBB Penetration | P-glycoprotein (P-gp) Substrate | Implication |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines 5a-c | No | No | Low risk of CNS effects |

| Pyrazolo[1,5-a]pyrimidines 9a-c | No | No | Low risk of CNS effects |

| Pyrazolo[1,5-a]pyrimidines 13a-i | No | No | Low risk of CNS effects |

| Pyrazolo[3,4-d]pyrimidine XVI | Very Low | Not Specified | Low chance of CNS side effects |

Drug-Likeness and Bioavailability Assessment for Compound Prioritization

"Drug-likeness" is a qualitative concept used in drug design to evaluate whether a compound possesses favorable physicochemical and structural properties to be an orally active drug. japsonline.com Computational filters, such as Lipinski's Rule of Five, are employed to identify compounds with a higher probability of good oral bioavailability. japsonline.com These rules assess properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japsonline.comjapsonline.com

For this compound and its analogs, computational analysis showed that the compounds generally possess advantageous characteristics related to size, flexibility, and polarity, which are associated with good bioavailability. nih.gov The SwissADME server is a common tool used for this purpose, which can generate a "bioavailability radar" plot. nih.govmdpi.com This radar provides a visual representation of six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. japsonline.com For the pyrazolo-triazine derivatives studied, most parameters fell within the acceptable ranges for oral bioavailability. nih.gov A slight exception was noted for this compound, where the insaturation level was slightly higher than the optimal range, but other properties remained favorable. nih.gov Such assessments are crucial for prioritizing which compounds should advance to further, more resource-intensive testing stages. nih.gov

Table 3: Drug-Likeness Profile of Pyrazolo-triazine Derivatives

| Compound | Lipinski Rule | Ghose Filter | Veber Rule | Egan Rule | Muegge Rule | Bioavailability Score |

|---|---|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes | Yes | 0.55 |

| Derivative 2 | Yes | Yes | Yes | Yes | Yes | 0.55 |

| Derivative 3 | Yes | Yes | Yes | Yes | Yes | 0.55 |

| Derivative 4 | Yes | Yes | Yes | Yes | Yes | 0.55 |

| Derivative 5 | Yes | Yes | Yes | Yes | Yes | 0.55 |

Virtual Screening Methodologies for Identifying Novel Pyrazolo-triazine Candidates

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net This methodology accelerates the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested experimentally. nih.gov

For pyrazolo-triazine derivatives, virtual screening has been employed to identify novel candidates for various therapeutic targets. nih.govmalariaworld.org The process often begins with the generation of a large virtual library of compounds. malariaworld.org For instance, in a search for new antimalarial agents, a library of 300 pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives was created. malariaworld.org These compounds were then computationally screened based on their molecular properties, toxicity profiles, and molecular docking scores against a target enzyme, such as P. falciparum dihydrofolate reductase (Pf-DHFR). malariaworld.org

Molecular docking is a key component of this process, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By analyzing the binding modes and interactions with key amino acids in the active site, researchers can prioritize compounds with the highest predicted affinity and potential inhibitory activity. nih.govmdpi.com This approach has been successfully used to identify potential pyrazolo-triazine-based inhibitors for targets like Cyclin-Dependent Kinase 2 (CDK2), which is implicated in cancer. nih.gov The results from virtual screening guide the selection of a smaller, more promising set of compounds for synthesis and subsequent in vitro biological evaluation. malariaworld.orgnih.gov

Preclinical Biological Activity and Therapeutic Potential of Pyrazolo Triazine Derivatives

Anticancer Activity in Preclinical Models

Pyrazolo-triazine derivatives have demonstrated significant potential as anticancer agents in a multitude of preclinical studies. Their activity spans a broad range of cancer types, showcasing cytotoxic effects against various cancer cell lines, a degree of selectivity for malignant cells over healthy ones, and efficacy in drug-resistant models.

Broad-Spectrum Cytotoxic Effects Against Cancer Cell Lines

This pyrazolo-triazine derivative has exhibited potent cytotoxic activity across a wide panel of human cancer cell lines. Research has consistently shown its ability to inhibit cancer cell viability in the low micromolar to nanomolar range. For instance, studies have documented its efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), prostate cancer (PC-3), pancreatic cancer (BxPC-3), and colorectal adenocarcinoma (Colo205 and HCT 116). iaea.orgtandfonline.comnih.govresearchgate.net

The potent cytotoxic effects are highlighted by low IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. For example, a specific pyrazolo[4,3-e]tetrazolo[1,5-b] nih.goviaea.orgtandfonline.comtriazine derivative, designated as compound 3b, demonstrated an IC₅₀ of 0.25 ± 0.07 µM in MCF-7 cells and 0.31 ± 0.14 µM in MDA-MB-231 cells. tandfonline.comnih.gov Other related tricyclic derivatives have shown IC₅₀ values in the range of 0.13–0.26 µM against BxPC-3 pancreatic cancer cells and 0.17–0.36 µM against PC-3 prostate cancer cells. nih.gov

| Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound |

|---|---|---|---|

| MCF-7 | Breast Cancer | 0.25 ± 0.07 | Compound 3b |

| MDA-MB-231 | Breast Cancer | 0.31 ± 0.14 | Compound 3b |

| PC-3 | Prostate Cancer | 0.17–0.36 | MM series |

| BxPC-3 | Pancreatic Cancer | 0.13–0.26 | MM series |

| HCT 116 | Colorectal Cancer | 0.39–0.6 | MM series |

| Colo205 | Colorectal Adenocarcinoma | 4 | Pyrazolo[4,3-e] nih.goviaea.orgtandfonline.comtriazine derivative |

Differential Activity Against Tumor Cells Versus Normal Cells

A critical attribute for any potential chemotherapeutic agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have indicated that pyrazolo-triazine derivatives exhibit such a therapeutic window. For instance, compound 3b was found to have a weaker cytotoxic effect on normal breast cells (MCF-10A) with an IC₅₀ of 2.3 ± 0.04 µM, which is significantly higher than its IC₅₀ values against breast cancer cells. tandfonline.comnih.gov

Similarly, other tricyclic pyrazolo[4,3-e]tetrazolo[1,5-b] nih.goviaea.orgtandfonline.comtriazine sulfonamides were reported to be 1.2 to 4.9 times more cytotoxic to cancer cell lines compared to normal human peripheral blood mononuclear cells (PBMCs) and human foreskin fibroblast cells (Hs27). nih.gov This differential activity suggests a degree of selectivity that is a highly desirable feature for reducing potential side effects in a clinical setting.

| Compound | Cancer Cell Line | Cancer Cell IC₅₀ (µM) | Normal Cell Line | Normal Cell IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 3b | MCF-7 / MDA-MB-231 | 0.25 - 0.31 | MCF-10A (Normal Breast) | 2.3 ± 0.04 |

| MM series | Various Cancer Lines | 0.13 - 0.6 | PBMCs / Hs27 (Normal) | Higher resistance observed |

Activity Against Drug-Resistant Cancer Cell Lines